3-(4-(Chloromethyl)phenyl)isoxazole
Description
Historical Development and Foundational Principles of Isoxazole (B147169) Heterocycles in Synthetic Organic Chemistry
The journey into isoxazole chemistry began in the late 19th and early 20th centuries. In 1888, Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.com However, the first synthesis of the parent isoxazole ring is credited to Claisen in 1903, who prepared it via the oximation of propargylaldehyde acetal. nih.gov A significant leap in understanding and synthesis came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com
Two primary synthetic routes dominate the construction of the isoxazole ring:
1,3-Dipolar Cycloaddition: This is a major pathway involving the reaction of nitrile oxides with alkynes or alkenes. researchgate.netwikipedia.org This method is highly versatile, allowing for the selective incorporation of various substituents at the 3- and 5-positions of the isoxazole ring. ijpcbs.com
Condensation Reactions: The reaction of hydroxylamine (B1172632) with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, is another fundamental approach to forming the isoxazole ring. researchgate.netwikipedia.org
The isoxazole ring exhibits properties of an aromatic system, undergoing electrophilic substitution reactions like halogenation and nitration. clockss.org However, the inherent weakness of the nitrogen-oxygen bond allows for ring cleavage under specific conditions, such as catalytic hydrogenation, revealing other functional groups and making isoxazoles useful as synthetic intermediates. researchgate.netclockss.org
Structural Elucidation of 3-(4-(Chloromethyl)phenyl)isoxazole within the Family of Substituted Isoxazoles
The key structural features include:
The Isoxazole Ring: A five-membered aromatic heterocycle with one nitrogen and one oxygen atom in adjacent positions. researchgate.net
The Phenyl Substituent: A phenyl ring attached to the C3 position of the isoxazole. In related structures, the phenyl ring is often twisted with respect to the plane of the isoxazole ring. researchgate.net
The Chloromethyl Group: A -CH₂Cl group attached to the para-position (position 4) of the phenyl ring. This group is a reactive handle, making the compound a useful building block for further chemical modifications.
The synthesis of specifically substituted isoxazoles like this compound can be achieved through various modern synthetic methodologies, often building upon the foundational cycloaddition and condensation reactions. For instance, the reaction of nitrile oxides with appropriately substituted alkynes is a common strategy. nih.gov The synthesis of related chloromethyl isoxazoles has been reported, such as the one-pot synthesis of 3-substituted 5-chloromethylisoxazoles from aldoximes and 2,3-dichloro-1-propene. researchgate.net
| Property | Description |
| Core Heterocycle | Isoxazole |
| Substituent at C3 | 4-(Chloromethyl)phenyl |
| Key Functional Group | Chloromethyl (-CH₂Cl) |
Current Research Trajectories and Future Directions in the Synthesis and Application of Chloromethylated Isoxazole Derivatives
Current research involving chloromethylated isoxazole derivatives like this compound is primarily focused on their utility as versatile synthetic intermediates for creating more complex molecules with potential biological activities. The chloromethyl group serves as an electrophilic site, readily participating in nucleophilic substitution reactions.
Synthetic Applications: Research has demonstrated the use of related (chloromethyl)isoxazoles in alkylation reactions. For example, 3-(chloromethyl)-5-phenylisoxazole (B76759) has been reacted with substituted phenols and other molecules to create larger conjugates. researchgate.net This highlights the potential of this compound to act as a scaffold for building diverse molecular libraries. The synthesis of novel isoxazole derivatives incorporating an arylpiperazine moiety, for instance, has been explored for developing potential anticancer agents. nih.gov
Future Directions: The future of research in this area will likely involve leveraging the reactivity of the chloromethyl group for a variety of applications:
Drug Discovery: Using this compound as a starting material to synthesize novel compounds for screening against various biological targets. The isoxazole core is a known pharmacophore, and the ability to easily introduce diverse functionalities via the chloromethyl group is highly advantageous. nih.govsphinxsai.com
Development of Novel Synthetic Methodologies: Exploring new, efficient, and green synthetic routes to chloromethylated isoxazoles and their downstream products. nih.gov This includes the use of catalysis and one-pot reactions to improve yields and reduce waste. organic-chemistry.org
Materials Science: Investigating the incorporation of these isoxazole derivatives into polymers or other materials, where the isoxazole moiety could impart specific electronic or physical properties. researchgate.net
The development of multi-targeted therapies and personalized medicine approaches represents an emerging trend where versatile building blocks like chloromethylated isoxazoles could play a significant role. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
1187532-70-2 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-[4-(chloromethyl)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2 |
InChI Key |
SZRBXIBISJMSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NOC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Chloromethyl Phenyl Isoxazole and Analogous Structures
Regioselective and Stereoselective Approaches in Isoxazole (B147169) Ring Construction
The precise control of substituent placement on the isoxazole ring is critical for modulating the properties of the resulting molecule. Regioselectivity, the control of the orientation of addition of reagents, and stereoselectivity, the control of the three-dimensional arrangement of atoms, are key considerations in the synthesis of complex isoxazoles.
Exploration of 1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides and Dipolarophiles
One of the most powerful and versatile methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkene or alkyne. rsc.orgresearchgate.netnih.govresearchgate.net This reaction forms the five-membered ring in a single, often highly regioselective, step. researchgate.netnih.govmdpi.com
The utility of the 1,3-dipolar cycloaddition is often dependent on the method used to generate the nitrile oxide, which is typically a reactive intermediate. researchgate.net Common methods for generating nitrile oxides in situ include the dehydrohalogenation of hydroxymoyl chlorides and the dehydration of nitroalkanes. core.ac.uk
Recent advancements have focused on developing milder and more efficient methods for nitrile oxide generation to improve reactivity and substrate scope. acs.org For instance, the dehydration of O-silylated hydroxamic acids using triflic anhydride (B1165640) and a base provides a convenient route to nitrile oxides. acs.org Another approach involves the oxidation of aldoximes. acs.org The use of reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) followed by a base has been reported for this transformation. researchgate.net Green chemistry protocols, such as the use of NaCl/Oxone for the oxidation of aldoximes, have also been developed to generate nitrile oxides for subsequent cycloaddition reactions. acs.org The stability of the generated nitrile oxide can be influenced by steric and electronic factors; for example, mesityl nitrile oxide is a stable crystalline solid. researchgate.net
Table 1: Selected Nitrile Oxide Generation Methods
| Precursor | Reagents | Conditions | Comments |
| Hydroximinoyl chlorides | Base (e.g., Et3N) | Varies | Common and widely used method. acs.org |
| Aldoximes | Oxidizing agent (e.g., NCS, NaOCl, Cl2) | Varies | Sensitive to oxidation/halogenation. acs.org |
| O-tert-butyldiphenylsilyl hydroxamates | Triflic anhydride, Et3N | -40 °C to rt, CH2Cl2 | Experimentally straightforward. acs.org |
| Aldoximes | NaCl, Oxone | Aqueous conditions | Green chemistry approach. acs.org |
The structure of the dipolarophile plays a crucial role in determining the regioselectivity of the cycloaddition reaction, leading to either 3,4-, 3,5-, or 4,5-disubstituted isoxazoles. rsc.orgcore.ac.uk The regiochemical outcome is governed by a combination of steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory. mdpi.com
For instance, the reaction of a nitrile oxide with a terminal alkyne generally leads to the formation of a 3,5-disubstituted isoxazole. acs.org However, the use of dipolarophiles with specific leaving groups can direct the regioselectivity. The reaction of nitrile oxides with vinylphosphonates bearing a leaving group in the α or β position has been used to selectively synthesize 3,5- and 3,4-disubstituted isoxazoles, respectively. rsc.org In some cases, a mixture of regioisomers may be obtained, and the reaction conditions must be carefully controlled to favor the desired product. rsc.orgnih.gov The use of catalysts, such as copper(I) or ruthenium(II), can also influence and improve the regioselectivity of the cycloaddition. nih.gov
Table 2: Influence of Dipolarophile on Regioselectivity in Isoxazole Synthesis
| Nitrile Oxide | Dipolarophile | Product(s) | Reference |
| Ar-CNO | Terminal Alkyne | 3,5-Disubstituted Isoxazole | acs.org |
| Various | α-Bromo or α-Dialkylamino Vinylphosphonates | 3,5-Disubstituted Isoxazoles | rsc.org |
| Various | β-Bromo or β-Dialkylamino Vinylphosphonates | 3,4-Disubstituted Isoxazoles | rsc.org |
| Hydroxyimoyl Halides | Various Dipolarophiles | Mixture of 3,5- and 3,4-Disubstituted Isoxazoles | rsc.orgnih.gov |
Strategic Cyclization Reactions Involving Hydroxylamine (B1172632) Derivatives
An alternative and widely used approach to isoxazole synthesis involves the condensation of hydroxylamine or its derivatives with a three-carbon component. core.ac.ukacs.orgrsc.org This method offers a different strategic pathway to the isoxazole core and can be highly regioselective depending on the nature of the three-carbon synthon and the reaction conditions. rsc.org
The reaction of hydroxylamine with α,β-unsaturated ketones, such as chalcones, is a common method for preparing 3,5-diarylisoxazoles. acs.orgwpmucdn.com This reaction typically proceeds with high regioselectivity. acs.org Microwave-assisted conditions using potassium carbonate as a solid support have been employed to facilitate this transformation. acs.org However, the reaction can sometimes be complex, potentially forming other products like oximes and isoxazolines depending on the reaction conditions and the nature of the substituents. researchgate.net The cyclization of chalcone (B49325) derivatives can also be achieved using various reagents to yield different heterocyclic systems. nih.govnih.govsamipubco.com
The condensation of hydroxylamine with 1,3-dicarbonyl compounds, including β-ketoesters and 1,3-diketones, is a classical and effective method for synthesizing isoxazoles. rsc.orgyoutube.comresearchgate.net The regioselectivity of this reaction can be influenced by the reaction conditions. rsc.org For example, the reaction of 1-aryl-3-methylthio-4-phenylsulphonylbut-2-en-1-one with hydroxylamine hydrochloride can lead to either 3-aryl-5-(phenylsulphonylmethyl)isoxazoles or 5-aryl-3-(phenylsulphonylmethyl)isoxazoles depending on whether the reaction is performed under basic or acidic conditions, respectively. rsc.org
Three-component reactions involving hydroxylamine hydrochloride, an aldehyde, and a β-ketoester or 1,3-diketone provide a direct route to substituted isoxazol-5(4H)-ones. mdpi.com Furthermore, the reaction of hydroxylamine with β-enamino diketones allows for the regioselective synthesis of various regioisomeric isoxazoles by carefully controlling the reaction conditions and substrate structure. rsc.org
Table 3: Cyclization Reactions for Isoxazole Synthesis
| Reactants | Product Type | Key Features | Reference(s) |
| Hydroxylamine + α,β-Unsaturated Ketones (Chalcones) | 3,5-Diarylisoxazoles | High regioselectivity, microwave-assisted methods available. | acs.org |
| Hydroxylamine + 1,3-Dicarbonyl Compounds | Substituted Isoxazoles | Regioselectivity dependent on conditions. | rsc.orgyoutube.com |
| Hydroxylamine Hydrochloride + Aldehyde + β-Ketoester/1,3-Diketone | 3,4-Disubstituted Isoxazol-5(4H)-ones | Three-component, one-pot synthesis. | mdpi.com |
| Hydroxylamine Hydrochloride + β-Enamino Diketones | Regioisomeric Isoxazoles | Control of regioselectivity through reaction conditions. | rsc.org |
Emerging Green Chemistry Protocols for Isoxazole Synthesis
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the development of synthetic routes for isoxazoles. researchgate.neteurekaselect.com These protocols prioritize atom economy, the use of safer solvents, and energy efficiency. researchgate.neteurekaselect.com
Catalyst-Free and Solvent-Free Methodologies
In the quest for more environmentally benign synthetic methods, catalyst-free and solvent-free approaches for isoxazole synthesis have gained significant traction. These methods often utilize thermal or microwave irradiation to promote the reaction, thereby avoiding the need for potentially toxic metal catalysts and volatile organic solvents. nih.govnih.govresearchgate.net
One notable approach involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This reaction can be performed under solvent-free conditions, often with microwave assistance, to afford isoxazoles in high yields. nih.gov For instance, the reaction of in situ generated nitrile oxides with alkynes under microwave irradiation provides a rapid and efficient route to 3,5-disubstituted isoxazoles. nih.gov
Another green strategy involves the use of water as a solvent. Praveen et al. demonstrated a TEMPO-catalyzed synthesis of substituted isoxazoles using water as the solvent and air as the oxidant, fulfilling several criteria of green chemistry. nih.govresearchgate.netrsc.org
| Reaction Type | Conditions | Advantages |
| 1,3-Dipolar Cycloaddition | Microwave irradiation, solvent-free | Rapid, high yields, avoids toxic solvents and catalysts. nih.gov |
| TEMPO-catalyzed Oxidation | Water as solvent, air as oxidant | Environmentally friendly, uses a green oxidant. nih.govresearchgate.netrsc.org |
| One-pot Cascade Reaction | Ultrasonication, water as solvent | Reduced work-up, energy efficient. rsc.org |
Utilization of Nanocatalysts and Recyclable Catalytic Systems
For example, zinc ferrite (B1171679) (ZnFe2O4) nanoparticles have been employed as an efficient and recyclable catalyst for the synthesis of various heterocyclic compounds. researchgate.net Although not specifically detailed for 3-(4-(chloromethyl)phenyl)isoxazole, the principle of using magnetically separable nanocatalysts can be extended to isoxazole synthesis. Similarly, calcium iodate (B108269) (Ca(IO3)2) nanoparticles have been shown to be an eco-friendly and recyclable catalyst for the synthesis of other nitrogen-containing heterocycles. nih.govresearchgate.net The catalyst's stability and the ability to be reused for multiple cycles without a significant loss in activity make it a promising candidate for green synthesis protocols. nih.gov
| Catalyst System | Key Features | Potential Application in Isoxazole Synthesis |
| Zinc Ferrite (ZnFe2O4) Nanoparticles | Heterogeneous, magnetically separable, recyclable. researchgate.net | Catalyzing cycloaddition or condensation reactions. |
| Calcium Iodate (Ca(IO3)2) Nanoparticles | Eco-friendly, stable, recyclable. nih.govresearchgate.net | Facilitating the formation of the isoxazole ring. |
| Silica Gel-Supported Sodium Hydrogen Sulfate | Heterogeneous, recoverable, reusable. organic-chemistry.org | Catalyzing the formation of nitrile oxides for subsequent cycloaddition. organic-chemistry.org |
Targeted Functionalization and Derivatization Strategies at the Phenyl and Chloromethyl Moieties
The biological activity and physical properties of this compound can be fine-tuned by introducing various functional groups at the phenyl ring and modifying the chloromethyl group.
Introduction of the Chloromethyl Group via Directed Reactions
The chloromethyl group is a key functional handle that allows for further derivatization of the molecule. Its introduction onto the phenyl ring of a pre-formed isoxazole precursor is a critical step.
The most common method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation. libretexts.orgwikipedia.org This reaction typically involves the use of formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. libretexts.orgwikipedia.org The mechanism is an electrophilic aromatic substitution where the electrophile is generated from the protonation of formaldehyde. libretexts.orgdur.ac.uk The resulting benzyl (B1604629) alcohol is then converted to the corresponding chloride under the reaction conditions. libretexts.org
The exact nature of the electrophilic species has been a subject of discussion, with possibilities including the (chloromethyl)oxonium cation (ClH2C–OH2+) or the chlorocarbenium cation (ClCH2+). wikipedia.org The reaction conditions, including the choice of catalyst and temperature, can be optimized to maximize the yield of the desired chloromethylated product and minimize the formation of byproducts like diarylmethanes. dur.ac.ukdur.ac.uk For instance, with activated aromatic rings, no catalyst may be necessary, while deactivated rings may require stronger acid catalysts like sulfuric acid. dur.ac.uk
It is important to note that the Blanc chloromethylation can produce the highly carcinogenic bis(chloromethyl) ether as a byproduct, necessitating careful handling and reaction control. libretexts.org
| Reagents | Catalyst | Key Mechanistic Feature |
| Formaldehyde, HCl | Zinc Chloride (Lewis Acid) | Electrophilic aromatic substitution via a protonated formaldehyde species. libretexts.orgwikipedia.orgalfa-chemistry.com |
| Chloromethyl methyl ether | None or H2SO4 | Direct electrophilic substitution. wikipedia.org |
The synthesis of chloromethyl-substituted isoxazole precursors can be approached in two primary ways: either by chloromethylating a pre-existing phenylisoxazole or by constructing the isoxazole ring onto a chloromethyl-substituted aromatic starting material.
One route involves the synthesis of a phenylisoxazole derivative followed by chloromethylation of the phenyl ring. For example, 3-phenylisoxazole (B85705) can be synthesized via a 1,3-dipolar cycloaddition and then subjected to Blanc chloromethylation conditions to introduce the chloromethyl group at the para-position. The regioselectivity of this step is governed by the directing effects of the isoxazole substituent.
Alternatively, a more convergent approach starts with a chloromethyl-substituted aromatic compound. For example, 4-(chloromethyl)benzaldehyde (B3024689) can be used as a starting material. The aldehyde can be converted to an oxime, which is then oxidized to a nitrile oxide. The in-situ generated nitrile oxide can then undergo a 1,3-dipolar cycloaddition with an alkyne to form the desired this compound. This method offers better control over the position of the chloromethyl group.
Another strategy involves the use of 4-(chloromethyl)phenylacetylene as a key building block. This alkyne can be reacted with a nitrile oxide precursor, such as an aldoxime, in the presence of an oxidizing agent to directly form the this compound ring system.
| Precursor | Reaction | Product |
| 3-Phenylisoxazole | Blanc Chloromethylation (HCHO, HCl, ZnCl2) | This compound |
| 4-(Chloromethyl)benzaldehyde | 1. Hydroxylamine (forms oxime) 2. Oxidation (forms nitrile oxide) 3. Cycloaddition with alkyne | This compound |
| 4-(Chloromethyl)phenylacetylene | 1,3-Dipolar Cycloaddition with a nitrile oxide | This compound |
Synthetic Transformations Involving the Phenyl Ring and its Substituents
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings like the phenyl group in 3-phenylisoxazole derivatives. masterorganicchemistry.comwikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. libretexts.org
For a monosubstituted benzene (B151609) derivative, EAS can result in ortho, meta, or para products. masterorganicchemistry.com Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions and increase the reaction rate compared to unsubstituted benzene. libretexts.org Conversely, deactivating groups withdraw electron density, slowing the reaction and typically directing substitution to the meta position. libretexts.org An exception to this is halogens, which are deactivating yet direct ortho/para. libretexts.org
The isoxazole ring itself, when attached to a phenyl group, can influence the outcome of EAS reactions. While the isoxazole moiety's electronic effects are complex, it generally acts as a deactivating group, making the attached phenyl ring less reactive towards electrophiles. This is due to the electronegativity of the nitrogen and oxygen atoms within the isoxazole ring. wikipedia.org
Common EAS reactions that can be applied to the phenyl ring of a 3-phenylisoxazole include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. minia.edu.eg
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a diatomic halogen and a Lewis acid catalyst. wikipedia.org
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.org
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst like aluminum trichloride. wikipedia.org
The specific conditions and outcomes of these reactions on 3-phenylisoxazole systems would require experimental investigation to determine the precise regioselectivity and yields.
The isoxazole ring can undergo nucleophilic displacement reactions, particularly when substituted with good leaving groups. An efficient protocol has been developed for the functionalization of the isoxazole ring through the nucleophilic aromatic substitution (SNAr) of a nitro group with various nucleophiles. researchgate.net This method is characterized by high chemical yields, mild reaction conditions, and a broad scope of applicable 5-nitroisoxazoles and nucleophiles. researchgate.net
Furthermore, a synthetic route to 3,5- and 3,4,5-substituted isoxazoles has been established based on the sequential functionalization of the isoxazole ring. This approach leverages the high regioselectivity of the reaction of 3,5-dinitroisoxazoles with nucleophiles. researchgate.net In some cases, intramolecular nucleophilic substitution of a nitro group can be a key step in the formation of fused isoxazole systems, such as isoxazolo[4,5-b]pyridines. beilstein-journals.org The presence of electron-withdrawing groups on an adjacent ring can facilitate this type of transformation. beilstein-journals.org
It's important to note that the isoxazole ring can be susceptible to ring-opening under certain basic or reducing conditions due to the weak nitrogen-oxygen bond. researchgate.net This property can be exploited synthetically to access other difunctionalized compounds. researchgate.net
Catalytic Systems and Reaction Optimizations for High-Yield Synthesis
Transition metal catalysis has become an indispensable tool for the synthesis of isoxazoles, offering high efficiency and regioselectivity. researchgate.net
Copper Catalysis: Copper catalysts are widely used in the [3+2] cycloaddition of nitrile oxides with alkynes to form isoxazoles. organic-chemistry.orgnih.gov This method is particularly effective for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes at room temperature, providing good yields and regioselectivity. nih.govbeilstein-journals.org Copper(I) acetylides have been shown to react readily with nitrile oxides in a process that exhibits a broad substrate scope. organic-chemistry.org
Ruthenium Catalysis: For the synthesis of more substituted isoxazoles, such as 3,4,5-trisubstituted derivatives from non-terminal alkynes, ruthenium(II) catalysts have proven effective. nih.govbeilstein-journals.org These catalysts allow the reaction to proceed smoothly at room temperature with high yields and regioselectivity, overcoming the limitations of copper catalysts in these cases. nih.govbeilstein-journals.org
Palladium Catalysis: Palladium catalysts are employed in various isoxazole syntheses. For instance, palladium-catalyzed C-H arylation can be used to functionalize the C5 position of isoxazoles. mdpi.com Additionally, palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides provides a route to functionalized isoxazoles. organic-chemistry.org
Gold Catalysis: Gold(III) chloride has been utilized to catalyze the cycloisomerization of α,β-acetylenic oximes, leading to the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles in very good yields under moderate conditions. organic-chemistry.org
A summary of transition metal-catalyzed isoxazole syntheses is presented below:
| Catalyst | Reaction Type | Substrates | Products | Key Advantages |
| Copper | [3+2] Cycloaddition | Terminal Alkynes, Nitrile Oxides | 3,5-Disubstituted Isoxazoles | Mild conditions, good yields |
| Ruthenium(II) | [3+2] Cycloaddition | Non-terminal Alkynes, Nitrile Oxides | 3,4,5-Trisubstituted Isoxazoles | High yields and regioselectivity |
| Palladium | C-H Arylation, Cascade Annulation | Isoxazoles, Alkynyl Oxime Ethers | Functionalized Isoxazoles | Versatility in functionalization |
| Gold(III) Chloride | Cycloisomerization | α,β-Acetylenic Oximes | Substituted Isoxazoles | High selectivity and yields |
| Iron/Palladium | Sequential Catalysis | Propargylic Alcohols | Trisubstituted Isoxazoles | High overall yields, one-pot |
Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of isoxazole derivatives. Chiral phosphoric acids have been successfully employed as catalysts in the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, affording quaternary α-isoxazole-α-alkynyl amino acid derivatives in high yields (up to 99%) and excellent enantioselectivities (up to 97%). nih.govrsc.org The reaction mechanism is believed to involve hydrogen-bonding between the 5-amino-isoxazole and the chiral phosphoric acid, which plays a crucial role in achieving enantioselectivity. rsc.org Citrazinic acid has also been used as an organocatalyst for the synthesis of isoxazol-5(4H)-ones in aqueous conditions. tandfonline.com
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for reactions involving reactants in immiscible phases. In the context of isoxazole synthesis, PTC has been utilized for the asymmetric synthesis of trifluoromethyl-substituted 2-isoxazolines using cinchona alkaloids as catalysts. thieme-connect.com This method is significant as the biological activity of these compounds often resides in a single enantiomer. thieme-connect.com PTC has also been applied to the enantioselective α-functionalization of C4-substituted N-alkoxycarbonyl isoxazolidin-5-ones. nih.gov Quaternary ammonium (B1175870) salts are common phase-transfer catalysts, and their effectiveness can be related to parameters like their total number of carbons (C#) and their "q-value," which is calculated from the number of carbons on each of the four alkyl chains. acsgcipr.org
A comparison of these catalytic approaches is provided below:
| Catalytic System | Catalyst Type | Reaction Example | Key Features |
| Organocatalysis | Chiral Phosphoric Acid | Enantioselective addition of 5-amino-isoxazoles | High yields and enantioselectivities, metal-free |
| Phase-Transfer Catalysis | Cinchona Alkaloids | Asymmetric synthesis of trifluoromethyl-substituted 2-isoxazolines | Enables reactions between immiscible phases, enantioselective |
The choice of solvent and reaction medium can significantly impact the selectivity and yield of isoxazole synthesis.
Aqueous Media: Performing reactions in water is environmentally friendly and can have applications in biological systems. beilstein-journals.org A method for the synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2]-cycloaddition of nitrile oxides and various β-dicarbonyl compounds has been developed in water under mild basic conditions at room temperature without the need for a metal catalyst. beilstein-journals.org The use of a 95% water, 5% methanol (B129727) solvent mixture with DIPEA as the base resulted in reaction completion within 1-2 hours. beilstein-journals.org
Solvent-Free and Microwave-Assisted Synthesis: To further enhance the green credentials of synthetic procedures, solvent-free methods, often in combination with microwave irradiation, have been explored. For instance, the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones has been achieved under microwave irradiation without a solvent. nih.gov
Ultrasound Irradiation: Sonication is another technique that can accelerate reactions and improve yields. The synthesis of isoxazole derivatives through the cyclization of ethyl butyrylacetate with aromatic aldehydes has been successfully carried out under ultrasound irradiation, offering mild conditions and good yields in a shorter time compared to conventional methods. nih.govacs.org
Solvent Polarity and Type: The polarity and nature of the solvent can dramatically alter reaction outcomes. For example, in the synthesis of isoxazole-5-carboxylates, using DMF as the solvent with DBU as the base resulted in a 90% yield, while acetonitrile (B52724) and THF gave no product. nih.gov Similarly, in the synthesis of 3,5-disubstituted isoxazoles from 1,3-dialkynes and hydroxylamine, DMSO was found to be an effective solvent, allowing the reaction to proceed smoothly under mild conditions. nih.gov
The influence of the reaction medium on isoxazole synthesis is summarized in the following table:
| Reaction Medium | Technique | Reaction Example | Advantages |
| Aqueous | Basic conditions | [3+2] Cycloaddition of nitrile oxides | Environmentally friendly, mild conditions, no metal catalyst |
| Solvent-Free | Microwave irradiation | Synthesis of 3,4-disubstituted isoxazole-5(4H)-ones | Green chemistry, reduced waste |
| Ultrasound | Sonication | Cyclization of ethyl butyrylacetate with aldehydes | Mild conditions, good yields, shorter reaction times |
| Organic Solvents | Varies | Various isoxazole syntheses | Can be optimized for specific reactions to maximize yield and selectivity |
Mechanistic Investigations and Reaction Pathways of 3 4 Chloromethyl Phenyl Isoxazole
Elucidation of Reaction Mechanisms for the Chloromethyl Reactivity
The chloromethyl group attached to the phenyl ring at the 3-position of the isoxazole (B147169) is the primary site of reactivity, making it a valuable synthon for introducing the isoxazolylphenyl moiety into various molecular frameworks.
Nucleophilic Substitution Pathways on the Chloromethyl Group
The benzylic chlorine atom in 3-(4-(chloromethyl)phenyl)isoxazole is readily displaced by a variety of nucleophiles. This reactivity is attributed to the stability of the resulting carbocation intermediate, which is resonance-stabilized by the adjacent phenyl ring. The reaction typically proceeds through an SN1 or SN2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Phenols | 3-(Aryloxymethyl)-5-phenyl(p-tolyl)isoxazoles | Williamson ether synthesis conditions | researchgate.net |
| Sodium methylate | 3-(Methoxymethyl)-5-phenyl(p-tolyl)isoxazoles | Methanol (B129727) | researchgate.net |
| Sodium phenyl(benzyl, furfuryl)thiolates | 3-(Phenyl(benzyl, furfuryl)sulfanylmethyl)-5-phenyl(p-tolyl)isoxazoles | Methanol | researchgate.net |
Research has demonstrated the successful reaction of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with substituted phenols under Williamson reaction conditions to yield the corresponding 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. researchgate.net Similarly, treatment with sodium methylate, sodium phenyl(benzyl, furfuryl)thiolates, and morpholine (B109124) in methanol leads to the substitution of the chlorine atom with methoxy, phenyl(benzyl, furfuryl)sulfanyl, and morpholine groups, respectively. researchgate.net These transformations highlight the susceptibility of the chloromethyl group to nucleophilic attack.
Mechanistic Details of Derivatization Reactions Involving the Chloromethyl Unit
The chloromethyl group serves as a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of diverse molecular architectures. The versatility of the chloromethyl group allows for its conversion into other functional groups like -OH, -OR, -OAc, -CHO, -CN, -COOH, and -NH2, enabling the production of a variety of new derivatives. google.com
For instance, the alkylation of methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate with 3-(chloromethyl)-5-phenylisoxazole (B76759) has been reported, leading to conjugates containing both isoxazole and pyranone moieties. researchgate.net This reaction proceeds via nucleophilic attack of the phenoxide ion on the electrophilic carbon of the chloromethyl group.
Isoxazole Ring Transformations and Rearrangements
While the chloromethyl group is the primary site of reactivity, the isoxazole ring itself can undergo transformations and rearrangements under specific conditions, leading to the formation of other heterocyclic systems.
Ring Expansion Reactions to Form Other Heterocycles (e.g., 4H-1,3-Oxazines)
Ring-Opening and Recyclization Mechanisms under Various Conditions
The isoxazole ring is known to be susceptible to cleavage under certain reductive or basic conditions. While specific examples for this compound are not detailed in the provided search results, related isoxazole derivatives have been shown to undergo such transformations.
Kinetic and Thermodynamic Aspects of Synthetic Reactions
The efficiency and outcome of synthetic reactions involving this compound are governed by kinetic and thermodynamic factors.
Density Functional Theory (DFT) calculations have been employed to study the regioselectivity and mechanism of 1,3-dipolar cycloaddition reactions to form isoxazole rings. mdpi.com For example, in the reaction between an arylnitriloxide and N-propargylquinazolin-4(3H)-one, DFT calculations at the B3LYP/6-31G(d) level showed that the formation of the 3,5-disubstituted isoxazole was both kinetically and thermodynamically favored over the 3,4-disubstituted isomer. mdpi.com The calculated activation energies and exothermic nature of the reaction were in good agreement with experimental observations. mdpi.com Analysis of the Intrinsic Reaction Coordinate (IRC) confirmed a concerted but asynchronous mechanism. mdpi.com While this study does not directly involve this compound, the principles can be applied to understand the thermodynamics and kinetics of its formation via similar cycloaddition pathways.
Reaction Rate Studies and Activation Energy Determinations
Quantitative data on the reaction rates and activation energies for transformations involving this compound are not specifically documented. However, studies on related isoxazole derivatives provide valuable insights into the energies required for certain reaction pathways.
For instance, the degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone has been investigated, revealing an activation energy of 17.8 ± 0.3 kcal/mol for its decomposition in an acidic aqueous solution. nih.gov This value gives a general indication of the energy barrier for the cleavage of a substituted isoxazole ring under specific conditions. It is important to note that the complex quinone structure of this analog likely influences its reactivity, and therefore, this activation energy may differ significantly from that of this compound.
The reactivity of the isoxazole ring is also known to be influenced by the substituents attached to it. Theoretical studies on the thermal isomerization of isoxazole have shown that the initial ring-opening to form an azirine intermediate is the rate-limiting step. The presence of different substituents can alter the energy barriers for these transformations.
Furthermore, the chloromethyl group is a well-known reactive functional group. The rate of its reaction, typically a nucleophilic substitution, would depend on the nucleophile, solvent, and temperature. While specific kinetic data for this reaction on the 3-(4-phenyl)isoxazole scaffold is not available, it is expected to follow general principles of benzylic halide reactivity.
Equilibrium and Stability Considerations in Isoxazole Transformations
The stability of the isoxazole ring is a critical factor in its chemical transformations and is influenced by conditions such as pH and temperature. Generally, the isoxazole ring is relatively stable in acidic and neutral conditions but becomes more susceptible to cleavage under basic conditions. mdpi.com This is attributed to the polarity of the N-O bond, which makes it prone to attack by nucleophiles. mdpi.com
A study on the stability of the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, demonstrated this pH-dependent stability. At 25°C, the compound was stable at pH 4.0 and 7.4 but decomposed at pH 10.0. researchgate.net Increasing the temperature to 37°C enhanced the rate of decomposition, particularly in basic media. researchgate.net
Table 1: pH and Temperature Dependent Stability of Leflunomide
| pH | Temperature (°C) | Apparent Half-life (t½) |
|---|---|---|
| 4.0 | 25 | Stable |
| 7.4 | 25 | Stable |
| 10.0 | 25 | ~6.0 hours |
| 4.0 | 37 | Stable |
| 7.4 | 37 | 7.4 hours |
| 10.0 | 37 | 1.2 hours |
Data sourced from a study on leflunomide, an isoxazole-containing compound. The stability of this compound may vary based on its specific structure. researchgate.net
Transformations of the isoxazole ring can also involve rearrangements to other heterocyclic systems. The Boulton-Katritzky rearrangement is a well-documented thermal or base-promoted reaction for many 5-membered heterocyclic systems containing an N-O bond. nih.govidexlab.com This rearrangement involves an intramolecular recyclization process. For isoxazoles, this can lead to the formation of other five-membered rings. The equilibrium between the starting isoxazole and the rearranged product is dependent on the specific substituents and reaction conditions.
Photochemical transformations of isoxazoles also represent a significant reaction pathway. Irradiation with UV light can induce the cleavage of the weak N-O bond, leading to the formation of intermediates such as acyl azirines, which can then rearrange to form oxazoles or other products. These reactions are typically not reversible under the reaction conditions.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 4 Chloromethyl Phenyl Isoxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like 3-(4-(chloromethyl)phenyl)isoxazole. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³, it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isoxazole (B147169) ring, the para-substituted phenyl ring, and the chloromethyl group.
Isoxazole Protons : The isoxazole ring itself has protons at the C4 and C5 positions. In 3-substituted isoxazoles, the proton at the C4 position typically resonates as a doublet, while the C5 proton also appears as a doublet. For the parent isoxazole, the protons resonate at approximately δ 8.50 ppm (H-5) and δ 6.78 ppm (H-4). researchgate.net In 3-phenylisoxazole (B85705) derivatives, the isoxazole proton signal often appears as a singlet around δ 6.80 ppm. rsc.org
Phenyl Protons : The para-substituted phenyl ring will show a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the isoxazole ring (H-2' and H-6') and the protons ortho to the chloromethyl group (H-3' and H-5') will have slightly different chemical environments. Based on data for similar 3-phenylisoxazole structures, these aromatic protons are expected to resonate in the range of δ 7.40-7.90 ppm. rsc.orgrsc.org
Chloromethyl Protons : The methylene (B1212753) protons (CH₂) of the chloromethyl group are expected to produce a sharp singlet. This signal would be shifted downfield due to the deshielding effect of the adjacent chlorine atom, typically appearing in the range of δ 4.5-4.8 ppm.
Coupling Constants (J) provide valuable information about the connectivity of adjacent protons. For the phenyl ring, a typical ortho-coupling constant (³J) of 7-9 Hz is expected between adjacent protons. ubc.ca The coupling between H-4 and H-5 on an isoxazole ring is generally small. researchgate.net
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Isoxazole H-4 | ~6.8 | s (or d) | N/A (or small J value) |
| Phenyl H-2', H-6' | 7.7-7.9 | d | ~8.0 |
| Phenyl H-3', H-5' | 7.4-7.6 | d | ~8.0 |
| Chloromethyl CH₂ | ~4.6 | s | N/A |
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Isoxazole Carbons : The isoxazole ring contains three carbon atoms (C3, C4, and C5). In 3,5-disubstituted isoxazoles, these carbons resonate at specific frequencies. For instance, in various 3-phenylisoxazole derivatives, C3 is observed around δ 162-163 ppm, while C5 appears near δ 170 ppm and C4 at a higher field around δ 97 ppm. rsc.org
Phenyl Carbons : The para-substituted phenyl ring will show four distinct signals: two for the protonated carbons and two for the quaternary carbons (C1' and C4'). The carbon attached to the isoxazole ring (C1') and the carbon bearing the chloromethyl group (C4') are quaternary and typically show weaker signals. oregonstate.edu The chemical shifts for phenyl carbons in related structures are generally found between δ 125 and 140 ppm. rsc.orgrsc.org
Chloromethyl Carbon : The carbon of the chloromethyl group (CH₂Cl) is expected to resonate in the aliphatic region, typically around δ 45-50 ppm, influenced by the attached chlorine atom.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Isoxazole C3 | ~162 |
| Isoxazole C4 | ~97 |
| Isoxazole C5 | ~170 |
| Phenyl C1' (quaternary) | ~128 |
| Phenyl C2', C6' | ~127 |
| Phenyl C3', C5' | ~129 |
| Phenyl C4' (quaternary) | ~139 |
| Chloromethyl CH₂ | ~46 |
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons on the phenyl ring (H-2'/H-3' and H-5'/H-6'), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com This is crucial for assigning the carbons of the phenyl and chloromethyl groups by linking them to their known proton signals. For example, it would show a correlation between the signal at ~4.6 ppm and the carbon signal at ~46 ppm, confirming the CH₂Cl group. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons, which is vital for piecing together the molecular puzzle. sdsu.eduyoutube.com Key expected HMBC correlations for confirming the structure would include:
Correlation from the chloromethyl protons (CH₂) to the quaternary phenyl carbon (C4') and the adjacent phenyl carbons (C3'/C5').
Correlation from the isoxazole H-4 proton to the phenyl C1' and the isoxazole C3 and C5 carbons.
Correlations from the phenyl protons (H-2'/H-6') to the isoxazole C3.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. youtube.com A key NOESY correlation would be expected between the chloromethyl (CH₂) protons and the ortho-protons of the phenyl ring (H-3' and H-5'), confirming their spatial proximity. researchgate.net
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. It is highly effective for identifying functional groups and gaining insights into molecular structure.
The FT-IR spectrum of this compound would display absorption bands corresponding to the specific functional groups present in the molecule. rsc.org
Aromatic C-H Stretching : Sharp bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching : Bands corresponding to the CH₂ group would appear just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.
C=C and C=N Stretching : The stretching vibrations of the phenyl and isoxazole rings are expected in the 1650-1450 cm⁻¹ region. researchgate.net These are often strong and characteristic of the heterocyclic and aromatic systems.
C-O Stretching : The isoxazole ring contains a C-O-N linkage, and the C-O stretching vibration is typically observed in the 1250-1050 cm⁻¹ range.
C-Cl Stretching : A distinct, strong absorption band for the carbon-chlorine bond of the chloromethyl group is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₂) | 2960 - 2850 | Medium |
| C=N Stretch (Isoxazole) | ~1615 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-O Stretch (Isoxazole) | 1250 - 1050 | Strong |
| C-Cl Stretch (Alkyl Halide) | 800 - 600 | Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. acs.org
For this compound, the FT-Raman spectrum would be particularly useful for observing:
Symmetric Ring Breathing Modes : The symmetric stretching vibrations of the phenyl and isoxazole rings, which are often weak in the IR spectrum, typically give rise to strong, sharp bands in the Raman spectrum.
C=C and C=N Bonds : The double bonds within the aromatic and heterocyclic rings are highly polarizable and thus produce intense Raman signals. nih.gov
C-Cl Bond : The C-Cl stretch would also be observable in the Raman spectrum, complementing the FT-IR data.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing vital clues about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules that might have the same nominal mass. For derivatives of 3-phenylisoxazole, HRMS is crucial for confirming their successful synthesis and purity. rsc.orgmdpi.comnih.gov
For instance, in the synthesis of novel isoxazole/isoquinolinone hybrids, HRMS using an electrospray ionization (ESI) source was used to confirm the formation of the target compounds. mdpi.com The calculated exact mass for a protonated molecule is compared against the experimentally determined value, with a close match providing strong evidence for the proposed structure. mdpi.com Similarly, in studies of new 4-nitro-3-phenylisoxazole derivatives, HRMS was a key characterization technique alongside NMR and X-ray analysis to confirm the structures of the synthesized compounds. rsc.orgnih.gov The structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, an analogue, was also confirmed by elemental analysis and HRMS, where the observed mass spectrum showed two molecular ion peaks characteristic of a compound containing a single chlorine atom. mdpi.com
Table 1: Illustrative HRMS Data for Isoxazole Analogues
| Compound | Formula | Calculated [M+Na]⁺ (m/z) | Found [M+Na]⁺ (m/z) | Reference |
| 3-Phenyl-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one | C₁₆H₁₁NNaO₂⁺ | 272.0682 | 272.0679 | mdpi.com |
| 3-(4-methoxyphenyl)isoxazolo[4,5-c]isoquinolin-5(4H)-one | C₁₇H₁₂N₂NaO₃⁺ | 315.0740 | 315.0746 | mdpi.com |
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. However, by inducing collision-induced dissociation (CID) within the mass spectrometer (a technique known as MS/MS), chemists can systematically break down the parent ion and analyze the resulting fragment ions. researchgate.netresearchgate.net This fragmentation pattern provides a roadmap of the molecule's structure.
The fragmentation of heterocyclic systems like isoxazoles is often characterized by specific ring-cleavage events. nih.gov Studies on various N-containing fused heterocyclic compounds show that fragmentation frequently occurs via cross-ring cleavages. nih.gov For isoxazole rings, a common fragmentation pathway involves the cleavage of the N-O bond, which is the weakest bond in the ring. This can be followed by the loss of small, stable molecules. lifesciencesite.com
For example, studies on fused nitrogen-containing ring systems like pyridazino-indoles and pyridazino-quinolines have shown that characteristic cross-ring fragments are formed, primarily on the pyridazine (B1198779) and pyrimidine (B1678525) rings. nih.gov The nature and position of substituents on the rings significantly influence the fragmentation pathways. nih.gov In the analysis of 5-substituted 1H-tetrazoles, a related five-membered nitrogen heterocycle, ESI-MS/MS revealed that the protonated molecules tend to undergo ring-opening via cleavage of the N1-N2 bond, followed by the elimination of a neutral HN₃ molecule. lifesciencesite.com While specific ESI-MS/MS data for this compound is not detailed in the reviewed literature, the fragmentation of its analogues suggests that initial cleavage of the isoxazole ring at the N-O bond would be a primary pathway, followed by fragmentation of the chloromethylphenyl substituent.
Table 2: Common Fragmentation Pathways in Heterocyclic Compounds from ESI-MS/MS Studies
| Parent Ring System | Key Fragmentation Behavior | Resulting Fragments | Reference |
| Fused Pyridazine Rings | Cross-ring cleavage | Loss of aniline, methylhydrazine | nih.gov |
| 5-Substituted 1H-Tetrazoles | Ring-opening and elimination | Loss of HN₃ from [M+H]⁺ | lifesciencesite.com |
| Oxazolidin-2-ones | Elimination of the oxazolidinone ring | Product ion from remaining structure | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
While NMR and mass spectrometry provide information about connectivity and formula, X-ray crystallography offers an unparalleled, definitive view of a molecule's three-dimensional structure in the solid state.
Growing a suitable single crystal of a compound allows for its analysis by X-ray diffraction. This technique provides the precise coordinates of every atom in the crystal lattice, revealing the molecule's conformation, bond lengths, and bond angles. The crystal structures of numerous isoxazole and oxazole (B20620) derivatives have been determined, providing deep insights into their molecular geometry. nih.govnih.govnih.gov For example, a detailed crystal structure study of five novel isoxazole analogues provided critical information on the solid-state structural features of this chemical framework. nih.gov Similarly, the structures of several 4-nitro-3-phenylisoxazole derivatives were unambiguously confirmed through single-crystal X-ray diffraction analysis. nih.gov
Table 3: Representative Bond Lengths and Angles for a Phenyl-Substituted Heterocycle (Illustrative Data)
| Bond/Angle | Type | Value (Å or °) |
| C=N | Double Bond | ~1.34 Å |
| C-O | Single Bond | ~1.37 Å |
| N-O | Single Bond | ~1.42 Å |
| C-C (Aromatic) | Aromatic Bond | ~1.39 Å |
| C-N-O | Angle | ~108° |
| C-C-N | Angle | ~112° |
| Phenyl-Isoxazole | Torsional Angle | Varies (can be near 0° for planarity) |
Note: These are typical, illustrative values. Actual values for a specific derivative must be determined experimentally.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal. This packing is governed by a variety of intermolecular interactions, including classical hydrogen bonds, weaker C-H···O or C-H···N interactions, π-π stacking between aromatic rings, and van der Waals forces. nih.goviucr.orgresearchgate.net
Computational Chemistry and Theoretical Modeling of 3 4 Chloromethyl Phenyl Isoxazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 3-(4-(Chloromethyl)phenyl)isoxazole. These computational methods provide a molecular-level understanding of its properties.
Density Functional Theory (DFT) Studies on Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. By employing functionals such as B3LYP with basis sets like 6-311++G(d,p) or 6-31G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. acu.edu.innih.govmdpi.comajchem-a.comnih.gov For instance, in a study of the related molecule 4-(4-Chlorophenyl)-5-phenylisoxazole, the isoxazole (B147169) ring was found to be planar, with the phenyl and chlorophenyl rings twisted at angles of 43.91(18)° and 38.32(16)° respectively, relative to the isoxazole ring. nih.gov The bond lengths within the isoxazole ring are comparable to those in similar structures. nih.gov Such calculations for this compound would similarly predict a planar isoxazole core with the chloromethylphenyl group likely rotated out of this plane to minimize steric hindrance. The optimization process involves finding the minimum energy conformation of the molecule, which is crucial for subsequent computational analyses. mdpi.com
Table 1: Representative Optimized Geometrical Parameters for an Isoxazole Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=N | ~1.34 |
| N-O | ~1.42 |
| C-O | ~1.36 |
| C-C (ring) | ~1.40 |
| C-Cl | ~1.74 |
| Phenyl Ring C-C-C Angle | ~120° |
Note: This data is representative of typical isoxazole derivatives and is intended for illustrative purposes.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.orglibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For isoxazole derivatives, the HOMO is often localized on the phenyl ring system, while the LUMO may be distributed across the isoxazole ring and the substituted phenyl group. malayajournal.org This distribution of electron density in the frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO gap for related oxadiazole structures has been calculated to be in the range that suggests good kinetic stability. ajchem-a.com
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Isoxazole Derivative
| Parameter | Energy (eV) |
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Source: Data from a study on a related imidazole (B134444) derivative, for illustrative purposes. malayajournal.org
Electron Density Distribution and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electron density distribution around a molecule and predicting its reactive sites. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. malayajournal.org For isoxazole derivatives, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring, indicating their role as potential sites for hydrogen bonding and electrophilic interactions. mdpi.com The chloromethyl group would also influence the electrostatic potential distribution.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Interaction
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N | π(C-C) | ~5.2 |
| LP(1) O | σ(C-N) | ~2.8 |
| π(C=N) | π*(C=C) | ~20.1 |
Note: This data is hypothetical and for illustrative purposes to show the type of information gained from NBO analysis.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Computational vibrational analysis is a powerful technique for predicting and interpreting the infrared and Raman spectra of a molecule.
Computational Prediction and Correlation with Experimental FT-IR and Raman Spectra
Theoretical calculations of vibrational frequencies using DFT methods can be correlated with experimental Fourier Transform Infrared (FT-IR) and Raman spectra. nih.govnih.gov By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental one to aid in the assignment of the observed spectral bands to specific molecular vibrations. esisresearch.orgresearchgate.net For example, the characteristic stretching vibrations of the C=N and C-O bonds within the isoxazole ring, as well as the vibrations of the phenyl ring and the chloromethyl group, can be identified. researchgate.net Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. nih.gov Studies on similar molecules have shown good agreement between the calculated and experimental vibrational frequencies, validating the computational approach. nih.govnih.gov
Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Isoxazole Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Phenyl C-H stretch | ~3100 | ~3090 |
| C=N stretch | ~1610 | ~1605 |
| C=C stretch (phenyl) | ~1580 | ~1575 |
| C-O-N stretch | ~1430 | ~1425 |
| C-Cl stretch | ~750 | ~745 |
Note: This data is representative and intended to illustrate the correlation between calculated and experimental values.
Theoretical Calculation of NMR Chemical Shifts (e.g., GIAO Method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods is a crucial step in the structural elucidation of novel compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable approach for this purpose. mdpi.com This method, often used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. nih.gov The theoretical chemical shifts are then obtained by referencing these calculated shielding values to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS). mdpi.com
The process begins with the optimization of the molecule's geometry at a suitable level of theory. nih.gov Following this, a GIAO calculation is performed on the optimized structure to compute the NMR shielding constants. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov Comparisons between the theoretically calculated and experimentally measured NMR spectra serve as a powerful tool for confirming the proposed structure of a molecule. smu.edu For this compound, a theoretical study would provide predicted ¹H and ¹³C NMR chemical shifts. A strong correlation between these calculated values and the experimental data would offer unambiguous confirmation of its chemical structure.
Below is a table illustrating how theoretical and experimental NMR data for this compound would be presented.
Table 1: Comparison of Theoretical and Experimental NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C3 (Isoxazole) | 161.5 | - |
| C4 (Isoxazole) | 102.3 | 6.80 |
| C5 (Isoxazole) | 169.8 | 8.50 |
| C1' (Phenyl) | 128.9 | - |
| C2'/C6' (Phenyl) | 127.2 | 7.85 |
| C3'/C5' (Phenyl) | 129.5 | 7.55 |
| C4' (Phenyl) | 140.1 | - |
| CH₂Cl | 45.2 | 4.70 |
Note: The data in this table is hypothetical and serves as an example of how results from GIAO calculations would be displayed. Actual values would be derived from specific computational outputs.
Reaction Pathway Exploration and Transition State Analysis
Computational chemistry offers profound insights into how chemical reactions proceed, allowing for the mapping of reaction pathways and the characterization of fleeting transition states.
Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Mechanisms
An Intrinsic Reaction Coordinate (IRC) calculation is a computational method used to map the minimum energy reaction pathway (MERP) on a potential energy surface. uni-muenchen.de This calculation starts from an optimized transition state (TS) geometry and follows the steepest descent path in both the forward and backward directions, ultimately connecting the TS to the corresponding reactants and products. missouri.edurowansci.com
The primary purpose of an IRC calculation is to verify that a located transition state indeed connects the intended reactants and products of a specific reaction step. rowansci.comresearchgate.net For the synthesis of this compound, which is typically formed via a 1,3-dipolar cycloaddition, an IRC analysis would confirm the transition state structure for the ring-forming step. The resulting energy profile would illustrate the energy changes as the reactants approach, form the transition state, and then relax into the final isoxazole product structure. missouri.eduresearchgate.net This provides a detailed mechanistic picture at the molecular level. researchgate.net
Computational Insights into Regioselectivity and Stereoselectivity of Isoxazole Formation
The formation of isoxazoles through the [3+2] cycloaddition of a nitrile oxide and an alkyne can lead to different regioisomers. nih.gov Computational methods, particularly DFT, are instrumental in explaining and predicting the observed regioselectivity. researchgate.netrsc.org
The regiochemical outcome is often governed by the electronic properties of the reactants, which can be analyzed through Frontier Molecular Orbital (FMO) theory. researchgate.net The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the favorability of the reaction pathway. The relative energies of the HOMO and LUMO can predict whether the reaction proceeds under normal or inverse electron demand. researchgate.net
For the synthesis of this compound, computational analysis of the transition states leading to the possible regioisomers (e.g., 3,4- vs. 3,5-disubstituted) would be performed. nih.gov The activation energies for each pathway are calculated, and the pathway with the lower activation energy is predicted to be the major product. researchgate.netrsc.org Such studies consistently show that one regioisomer is energetically favored, explaining the high regioselectivity often observed experimentally in isoxazole synthesis. nih.gov
Intermolecular Interactions and Supramolecular Chemistry Modeling
The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. Computational modeling is essential for visualizing and quantifying these forces, which define the supramolecular architecture.
Hirshfeld Surface Analysis for Comprehensive Analysis of Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. scirp.orgnih.gov The Hirshfeld surface of a molecule is generated by partitioning the crystal electron density into molecular fragments. This surface provides a unique and insightful way to explore the molecular environment.
Hydrogen Bonding and π-Stacking Interactions in Crystalline States
In the crystalline state, the supramolecular structure of this compound would be stabilized by a network of weak non-covalent interactions. rsc.orgrsc.org Based on its structure and analyses of similar compounds, several key interactions can be predicted. nih.govnih.gov
Hydrogen Bonding: Although lacking classical hydrogen bond donors, the molecule can participate in weak C–H···N and C–H···O hydrogen bonds, where hydrogen atoms from the phenyl ring or chloromethyl group interact with the nitrogen and oxygen atoms of the isoxazole ring of an adjacent molecule. nih.govresearchgate.net The chlorine atom could also act as a weak hydrogen bond acceptor in C–H···Cl interactions. nih.gov These interactions play a crucial role in linking molecules into larger assemblies. nih.gov
Table 2: Summary of Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Potential Donor | Potential Acceptor | Significance |
| Hydrogen Bonding | C-H (Phenyl, CH₂) | N (Isoxazole) | Links molecules into chains/sheets |
| Hydrogen Bonding | C-H (Phenyl, CH₂) | O (Isoxazole) | Contributes to crystal stability |
| Hydrogen Bonding | C-H (Phenyl) | Cl (Chloromethyl) | Directs molecular packing |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes layered structures |
| π-π Stacking | Phenyl Ring | Isoxazole Ring | Contributes to overall packing energy |
: A Review
In the broader context of isoxazole-containing compounds, computational methods like Density Functional Theory (DFT) and molecular docking are frequently employed to understand their interaction with biological targets. These studies on analogous structures often reveal the importance of the isoxazole ring and its substituents in forming key interactions within protein binding pockets. For instance, research on various isoxazole derivatives has highlighted the role of the nitrogen and oxygen atoms of the isoxazole ring as potential hydrogen bond acceptors. The phenyl group, a common feature in this class of compounds, can participate in π-π stacking and hydrophobic interactions.
A theoretical study of this compound would likely investigate the following:
Conformational Analysis: To identify the most stable three-dimensional structures of the molecule.
Molecular Electrostatic Potential (MEP) Mapping: To predict the regions of the molecule that are electron-rich (and thus likely to act as hydrogen bond acceptors) and electron-poor (potential hydrogen bond donors or sites for electrophilic attack).
Analysis of Intermolecular Interactions: Using techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to characterize and quantify the strength of weak interactions in hypothetical dimers or larger clusters of the molecule.
Molecular Docking Simulations: To predict the binding affinity and mode of interaction of this compound with various protein targets. This would provide insights into its potential biological activity.
Without specific research, any data tables or detailed findings on the weak interactions and molecular recognition of this compound would be purely speculative. The scientific community awaits dedicated computational studies to elucidate the specific molecular interaction landscape of this compound.
Synthetic Applications and Utility of 3 4 Chloromethyl Phenyl Isoxazole As a Chemical Synthon
Building Block for the Construction of Complex Organic Molecules
The inherent reactivity of the chloromethyl group, coupled with the stability of the isoxazole (B147169) ring, allows 3-(4-(chloromethyl)phenyl)isoxazole to serve as a versatile starting material for the construction of more elaborate molecular architectures.
The isoxazole moiety itself is a key feature in many biologically active compounds, and the chloromethyl handle on the phenyl ring of this compound provides a convenient anchor point for the introduction of other heterocyclic systems. For instance, the chloromethyl group can be readily converted to other functional groups, which can then participate in cyclization reactions to form fused or linked heterocyclic structures. While direct examples of this compound in such transformations are not extensively detailed in the provided search results, the general principles of isoxazole chemistry support this application. The stability of the isoxazole ring allows for subsequent chemical modifications on other parts of the molecule. wpmucdn.com Isoxazoles can be synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govnih.gov This fundamental reaction allows for the construction of the isoxazole ring with various substituents, setting the stage for further functionalization.
In the context of total synthesis, where the goal is the complete chemical synthesis of a complex natural product or a designed molecule, intermediates like this compound can be of significant value. The chloromethyl group can act as a masked functional group, carried through several synthetic steps before being unmasked or transformed at a strategic point in the synthesis. While specific examples of its use in total synthesis are not explicitly detailed in the provided search results, its potential is evident. For instance, the synthesis of complex coumarin (B35378) derivatives often involves multi-step sequences where a strategically placed reactive group, such as a chloromethyl group, could facilitate key bond formations. nih.gov
Derivatization for Scaffold Diversity and Chemical Library Generation
The generation of chemical libraries containing a diverse range of related compounds is a cornerstone of modern drug discovery. This compound is an ideal starting point for such endeavors due to the ease with which its chloromethyl group can be modified.
The primary mode of derivatization for this compound involves the nucleophilic displacement of the chloride ion from the benzylic position. This reaction is typically facile due to the formation of a stabilized benzylic carbocation intermediate. A wide array of nucleophiles can be employed to introduce diverse functional groups, leading to a large library of analogs.
For example, reactions with substituted phenols under Williamson ether synthesis conditions can yield corresponding aryloxymethyl derivatives. researchgate.net Similarly, treatment with various thiolates (e.g., sodium phenylthiolate, sodium benzylthiolate) or amines (e.g., morpholine) can introduce sulfur- and nitrogen-containing moieties, respectively. researchgate.net This versatility allows for the systematic exploration of the chemical space around the core phenylisoxazole scaffold.
Table 1: Examples of Nucleophilic Displacement Reactions with 3-(Chloromethyl)phenylisoxazole Analogs
| Nucleophile | Reagent Example | Resulting Functional Group |
| Phenoxide | Substituted Phenol/Base | Aryloxymethyl |
| Thiolate | Sodium Phenylthiolate | Phenylthiomethyl |
| Amine | Morpholine (B109124) | Morpholinomethyl |
| Methoxide | Sodium Methoxide | Methoxymethyl |
This table illustrates the types of nucleophiles that can be used to displace the chloride from the chloromethyl group, based on reactions reported for analogous compounds. researchgate.net
The ability to easily generate a variety of analogs from this compound is crucial for structure-activity relationship (SAR) studies. By systematically varying the substituent introduced at the chloromethyl position, medicinal chemists can probe the interactions of the molecule with its biological target and identify key structural features required for activity. While the focus here is on the chemical modifications, it is this synthetic accessibility that enables the subsequent biological evaluation. For example, the synthesis of a series of 3-phenylcoumarin (B1362560) analogs with different substituents allows for the investigation of how these changes affect their biological properties. nih.gov This principle is directly applicable to the derivatization of this compound for SAR studies.
Role in Medicinal Chemistry Synthetic Pathways
The utility of this compound extends to its role as a key intermediate in the synthesis of medicinally relevant compounds. The isoxazole core is a known pharmacophore found in a range of therapeutic agents.
The synthetic pathways often involve the initial construction of the substituted isoxazole ring, followed by modifications of the side chains to optimize biological activity. For instance, the synthesis of isoxazole-based antithrombotic agents has been achieved through the generation of combinatorial libraries, where the isoxazole scaffold is systematically functionalized. nih.gov The chloromethyl group of this compound provides a reactive handle to attach various pharmacophoric fragments, leading to the generation of potential drug candidates. The synthesis of active pharmaceutical ingredients (APIs) often relies on the availability of versatile building blocks that can be readily incorporated into larger molecular frameworks. beilstein-journals.org
Development of Pharmaceutically Relevant Scaffolds and Advanced Synthetic Intermediates
The isoxazole ring is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. researchgate.netnih.govrsc.org The compound this compound serves as a key building block for the synthesis of more complex, pharmaceutically relevant scaffolds and advanced synthetic intermediates. Its utility stems from the presence of the reactive chloromethyl group on the phenyl ring, which acts as a versatile handle for molecular elaboration.
The benzylic chloride moiety of this compound is susceptible to nucleophilic substitution reactions, allowing for the facile introduction of the 3-phenylisoxazole (B85705) core into a variety of molecular frameworks. This reactivity is a cornerstone of its application in constructing advanced intermediates for drug discovery programs. For instance, it can be reacted with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to generate a library of derivatives with diverse functionalities. This approach is instrumental in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its pharmacological profile.
A general representation of the synthetic utility of this compound in the preparation of advanced intermediates is depicted in the following reaction scheme:
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Reagent/Conditions | Product | Potential Scaffold Type |
| Amine (R₂NH) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 3-(4-((R₂N)methyl)phenyl)isoxazole | Amino-substituted isoxazoles |
| Alcohol (ROH) | Base (e.g., NaH), Solvent (e.g., THF) | 3-(4-((RO)methyl)phenyl)isoxazole | Ether-linked isoxazoles |
| Thiol (RSH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-(4-((RS)methyl)phenyl)isoxazole | Thioether-linked isoxazoles |
| Azide (B81097) (N₃⁻) | NaN₃, Solvent (e.g., DMSO) | 3-(4-(azidomethyl)phenyl)isoxazole | Azide-functionalized isoxazoles |
The resulting products from these reactions are themselves valuable intermediates. For example, the azide derivative can undergo "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, to form triazole-containing scaffolds. This particular reaction is widely employed in medicinal chemistry for its high efficiency and biocompatibility.
Furthermore, the isoxazole core itself can be synthesized through various methods, with the [3+2] cycloaddition of a nitrile oxide and an alkyne being a common and versatile approach. nih.gov In the context of this compound, its synthesis would likely involve the reaction of 4-(chloromethyl)benzonitrile (B47464) oxide with a suitable alkyne. The resulting substituted isoxazole can then be further functionalized, highlighting the modularity of this synthetic strategy. nih.gov
The development of novel synthetic methodologies, such as those employing green chemistry principles, has further expanded the accessibility of isoxazole derivatives. nih.gov These advancements, coupled with the inherent reactivity of the chloromethyl group, position this compound as a valuable synthon for the construction of diverse and complex molecular architectures aimed at a wide range of therapeutic targets. rsc.org
Chemical Probes and Reagents for Mechanistic Studies
Beyond its role in building pharmaceutical scaffolds, this compound holds potential as a precursor for the development of chemical probes and reagents for mechanistic studies. The isoxazole moiety itself possesses interesting photochemical properties that can be exploited in the design of photoaffinity labels. Upon UV irradiation, the isoxazole ring can undergo rearrangement, leading to the formation of a highly reactive azirine intermediate. This intermediate can then form covalent bonds with nearby molecules, a principle that is the basis for photo-cross-linking studies to identify protein-ligand interactions.
The chloromethyl group of this compound provides a convenient attachment point for the incorporation of reporter tags, such as fluorophores or biotin, which are essential for the detection and analysis of labeled biomolecules. For instance, a fluorescent dye containing a nucleophilic handle could be readily coupled to the benzylic chloride, yielding a fluorescent probe.
Table 2: Potential Functionalization for Chemical Probe Development
| Functionalization Strategy | Reagent/Conditions | Resulting Probe Feature | Application |
| Fluorophore Conjugation | Fluorescent dye with a nucleophilic group (e.g., amine, thiol) | Fluorescently tagged isoxazole | Bioimaging, fluorescence polarization assays |
| Biotinylation | Biotin derivative with a nucleophilic linker | Biotinylated isoxazole | Affinity purification of target proteins |
| Click Chemistry Handle | Reaction with sodium azide to form the azide derivative | Azide-functionalized isoxazole for bioorthogonal chemistry | In situ labeling of biological targets |
The ability to construct such probes allows for the investigation of molecular interactions and reaction mechanisms without direct reference to a biological outcome. For example, a probe derived from this compound could be used to study the binding kinetics and thermodynamics of a particular pharmacophore with its target protein.
Moreover, the reactivity of the benzylic chloride itself can be utilized in mechanistic studies. For example, it can be used to alkylate specific residues in an enzyme's active site, helping to identify key amino acids involved in substrate binding or catalysis. The isoxazole core in such a reagent provides a stable and well-defined structural element.
While specific applications of this compound as a chemical probe are not extensively documented in the literature, the foundational principles of isoxazole chemistry and the reactivity of benzylic chlorides strongly support its potential in this area. chemicalbook.com The combination of a photoreactive core and a versatile chemical handle makes it an attractive starting material for the design and synthesis of novel reagents for fundamental chemical and biochemical research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-(chloromethyl)phenyl)isoxazole, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via oxime intermediates. A typical procedure involves:
Reacting substituted aromatic aldehydes with hydroxylamine hydrochloride under alkaline conditions to form oximes .
Cyclization using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to generate the isoxazole core .
Chlorination with agents like phosphorus pentachloride to introduce the chloromethyl group .
- Key Considerations : Yield optimization (80–90%) depends on solvent choice (e.g., ethanol for reflux), catalyst (e.g., glacial acetic acid), and reaction time (4–6 hours) . Ultrasound radiation can reduce reaction time and improve yields .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Methodology :
- Spectroscopy : IR confirms functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹). ¹H-NMR identifies aromatic protons and chloromethyl groups (δ ~4.5–5.0 ppm for -CH₂Cl) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 228.075 for C₁₀H₇Cl₂NO) validate molecular weight .
- Elemental Analysis : Ensures purity and stoichiometric consistency .
Q. How is the antimicrobial activity of this compound derivatives evaluated?
- Methodology :
- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans), using agar diffusion or microdilution methods .
- Controls : Compare with standards like ciprofloxacin (antibacterial) and fluconazole (antifungal). Activity is reported as MIC (Minimum Inhibitory Concentration) .
Advanced Research Questions
Q. How can structural modifications of the isoxazole core enhance biological activity?
- Methodology :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the phenyl ring to improve antimicrobial potency .
- Hybridization : Combine with pyrazole or morpholine moieties to target specific enzymes (e.g., bacterial dihydrofolate reductase) .
- Structure-Activity Relationship (SAR) : Use computational modeling (e.g., molecular docking) to predict binding affinity to microbial targets .
Q. What strategies resolve contradictions in synthetic yields between conventional and ultrasound-assisted methods?
- Methodology :
- Process Optimization : Compare reaction kinetics under thermal (reflux) vs. ultrasound conditions. Ultrasound enhances mass transfer, reducing time from hours to minutes .
- Side-Reaction Analysis : Monitor by-products (e.g., uncyclized oximes) via TLC or HPLC to identify competing pathways .
- Scale-Up Challenges : Assess solvent polarity and temperature gradients in larger batches .
Q. How do crystallographic studies inform the solid-state properties of this compound derivatives?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolve conformational details (e.g., dihedral angles between aromatic rings and isoxazole core) .
- Intermolecular Interactions : Identify weak C–H⋯O/N hydrogen bonds (2.5–3.0 Å) and π-π stacking (4.7 Å intercentroid distance) to predict solubility and stability .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect thermal transitions (e.g., melting points: 34–54°C) .
Q. What advanced techniques validate the role of the chloromethyl group in reactivity?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates of -CH₂Cl vs. -CD₂Cl derivatives to probe bond-breaking steps .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze Cl 2p binding energy (~200 eV) to assess electronic environment .
- DFT Calculations : Model transition states for nucleophilic substitution reactions (e.g., SN2 mechanisms) .
Data Contradiction Analysis
Q. Why do antimicrobial activity results vary between structurally similar derivatives?
- Resolution Strategies :
- Lipophilicity vs. Bioavailability : LogP values influence membrane permeability. Derivatives with -CF₃ substituents may exhibit higher activity due to increased hydrophobicity .
- Resistance Mechanisms : Test against drug-resistant strains (e.g., MRSA) to identify efflux pump sensitivity .
- Dose-Response Curves : Ensure consistent inoculum size and incubation time to minimize variability .
Q. How to address discrepancies in melting points reported across studies?
- Resolution Strategies :
- Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting thermal properties .
- Crystallization Solvents : Compare recrystallization from ethanol (mp 52–54°C) vs. hexane (mp 34–35°C) .
Tables
Table 1 : Key Synthetic Parameters for this compound Derivatives
Table 2 : Antimicrobial Activity of Selected Derivatives
| Derivative | MIC (μg/mL) E. coli | MIC (μg/mL) C. albicans | Key Substituent |
|---|---|---|---|
| 4a (R = -Cl) | 12.5 | 25 | 4-Chlorophenyl |
| 4d (R = -CF₃) | 6.25 | 12.5 | 4-Trifluoromethyl |
| Ciprofloxacin (Std.) | 1.56 | - | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
